molecular formula C10H8O4 B14283534 3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate CAS No. 139144-23-3

3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate

Cat. No.: B14283534
CAS No.: 139144-23-3
M. Wt: 192.17 g/mol
InChI Key: XJEKLDLHNBKSEW-UHFFFAOYSA-N
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Description

3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate is a chemical compound known for its unique structure and reactivity. This compound features a combination of alkyne and enone functionalities, making it a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, which are valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate typically involves the reaction of 3-butynoic acid with propargyl alcohol under acidic conditions to form the ester linkage. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the alkyne or enone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate involves its interaction with various molecular targets. The alkyne and enone functionalities allow it to participate in cycloaddition reactions, forming new ring structures. These reactions are often catalyzed by transition metals, which facilitate the formation of reactive intermediates. The compound can also act as an electrophile in Michael addition reactions, where nucleophiles attack the β-carbon of the enone moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate is unique due to its combination of alkyne and enone functionalities, which provide a wide range of reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the creation of diverse chemical structures.

Properties

CAS No.

139144-23-3

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

(3-oxo-3-prop-2-ynoxyprop-1-enyl) but-3-ynoate

InChI

InChI=1S/C10H8O4/c1-3-5-9(11)14-8-6-10(12)13-7-4-2/h1-2,6,8H,5,7H2

InChI Key

XJEKLDLHNBKSEW-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)OC=CC(=O)OCC#C

Origin of Product

United States

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